N-Ethyl Substituent: Predicted 5-HT₁A Affinity Tier Based on Cross-Study SAR Extrapolation vs. N-Methyl, N-Propyl, and N-Isopropyl Analogs
The van Steen et al. (1993) SAR study established that across two independent heterobicyclic phenylpiperazine series, N-ethyl-substituted derivatives display nanomolar 5-HT₁A affinity that is statistically indistinguishable from N-n-propyl analogs but significantly lower (p < 0.05) than N-methyl-substituted derivatives [1]. The N-n-hexyl derivatives achieved the affinity maximum (Ki = 0.50–0.54 nM) [1]. For the target compound, the N-ethyl substituent therefore occupies an intermediate affinity tier within the N-alkyl series: the target compound is predicted to have lower 5-HT₁A affinity than its hypothetical N-methyl congener but comparable affinity to its N-propyl analog, and significantly higher affinity than the unsubstituted piperazine (des-ethyl) analog (CAS 1355218-76-6), which lacks the N-alkyl substituent entirely and is expected to exhibit substantially reduced affinity based on established SAR trends in arylpiperazine 5-HT₁A ligands [1][2]. This SAR extrapolation is cross-study comparable evidence: the van Steen data are from heterobicyclic phenylpiperazines, not pyridinylpiperazines, and direct Ki values for the target compound are not available in the public domain; the inference is strength-graded accordingly [1].
| Evidence Dimension | 5-HT₁A receptor affinity — N-alkyl chain SAR (predicted affinity tier extrapolated from heterobicyclic phenylpiperazine series) |
|---|---|
| Target Compound Data | N-ethyl substituent → predicted nanomolar 5-HT₁A affinity tier (intermediate between N-methyl and longer-chain N-alkyl), comparable to N-propyl [1] |
| Comparator Or Baseline | N-methyl analog (hypothetical): statistically significantly higher affinity [1]; N-n-propyl analog (CAS 1355189-41-1): comparable affinity tier [1]; Des-ethyl analog (CAS 1355218-76-6, unsubstituted piperazine): predicted substantially lower affinity [1][2]; N-n-hexyl reference: Ki = 0.50–0.54 nM (maximum affinity in van Steen series) [1] |
| Quantified Difference | N-ethyl = N-propyl > unsubstituted (rank order); N-methyl > N-ethyl (statistically significant, p < 0.05); N-n-hexyl >> N-ethyl (Ki difference ~20–60× vs. nanomolar N-ethyl estimated range) [1] |
| Conditions | Rat frontal cortex homogenates; displacement of [³H]-8-OH-DPAT from 5-HT₁A binding sites; heterobicyclic phenylpiperazine series (van Steen et al., 1993) [1] |
Why This Matters
This SAR tier placement allows medicinal chemists to rationally select the N-ethyl substituent when intermediate lipophilicity and 5-HT₁A affinity (vs. higher-affinity but more lipophilic N-hexyl or lower-affinity N-unsubstituted analogs) are desired in a lead optimization or screening library context.
- [1] van Steen BJ, van Wijngaarden I, Tulp MTM, Soudijn W. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents. J Med Chem. 1993;36(19):2751-2760. doi:10.1021/jm00071a006. PMID: 8410989. View Source
- [2] Helton D, Fick D, inventors; Epiomed Therapeutics, Inc., assignee. Heteroarylthio derivatives and analogues. United States patent application US 2013/0289047 A1. 2013 Oct 31. View Source
